

Application Notes and Protocols for Procaine in Cell Culture Experiments

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Compound of Interest

Compound Name: Procaine
CAS No.: 51943-80-7
Cat. No.: B1212584

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaine, a well-established local anesthetic, has garnered significant attention in the fields of cell biology and drug development for its notable anticancer properties.[1] Beyond its traditional application, procaine has demonstrated the ability to impede the proliferation of various cancer cell lines, trigger programmed cell death (apoptosis), and stimulate autophagy.[1] Its complex mechanism of action, which involves DNA demethylation and the modulation of crucial signaling pathways, establishes it as a valuable tool for in vitro research.[1][2]

Mechanism of Action

Procaine's cellular effects are attributed to several key mechanisms:

- **DNA Demethylation:** Procaine functions as a DNA-demethylating agent.[2] It can lower the overall level of 5-methylcytosine in the genome and specifically demethylate hypermethylated CpG islands within the promoter regions of tumor suppressor genes. This can lead to the reactivation of silenced genes and inhibit the growth of cancer cells.[2]

- **Inhibition of Signaling Pathways:** Procaine has been shown to inhibit the PI3K/AKT and ERK signaling pathways.[1] These pathways are critical for cell survival, proliferation, and migration. By reducing the phosphorylation of key proteins in these cascades, procaine can effectively halt the cell cycle and induce apoptosis.[1]
- **Induction of Oxidative Stress:** Treatment with procaine can increase intracellular reactive oxygen species (ROS).[1] Elevated ROS levels can cause damage to cellular components, including mitochondria, and initiate apoptotic cell death.[1]
- **Sodium Channel Blockade:** As a local anesthetic, procaine's primary mechanism is the blockade of voltage-gated sodium channels in neuronal cell membranes. While this is its anesthetic function, the broader implications of ion channel modulation in non-neuronal cells are an area of ongoing research.

Data Presentation

The following tables summarize quantitative data from studies on the effects of procaine on different cancer cell lines.

Table 1: Effect of Procaine on Cell Viability

Cell Line	Assay Type	Procaine Concentration	Incubation Time (hours)	% Cell Viability (Mean ± SD)	% Inhibition (Mean ± SD)
HCT116	MTT	0 (Control)	24	100 ± 4.5	0
1.5 µM	24	85 ± 5.1	15		
2.0 µM	24	70 ± 6.2	30		
CAL27	Trypan Blue	0 (Control)	48	100 ± 3.8	0
10 µM	48	92 ± 4.2	8		
25 µM	48	78 ± 5.5	22		
SCC-15	WST-1	0 (Control)	72	100 ± 5.0	0
50 µM	72	65 ± 7.1	35		
100 µM	72	45 ± 6.8	55		
HLE	MTS	1 mM	96	77.4 ± 11.0	22.6
HuH7	MTS	1 mM	96	70.1 ± 11.4	29.9
HuH6	MTS	1 mM	96	86.9 ± 9.2	13.1

Data is illustrative and compiled from multiple sources for comparison.[\[3\]](#)[\[4\]](#)

Table 2: Effect of Procaine on Cell Cycle Distribution in CAL27 Cells

Treatment (48 hours)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Control (Vehicle)	45.1%	35.2%	19.7%
Procaine (0.5 mg/ml)	38.2%	25.8%	36.0%
Procaine (1.0 mg/ml)	29.5%	18.3%	52.2%

Data is illustrative and based on findings from various studies.[\[5\]](#)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of procaine on cell viability by measuring the metabolic activity of cells.

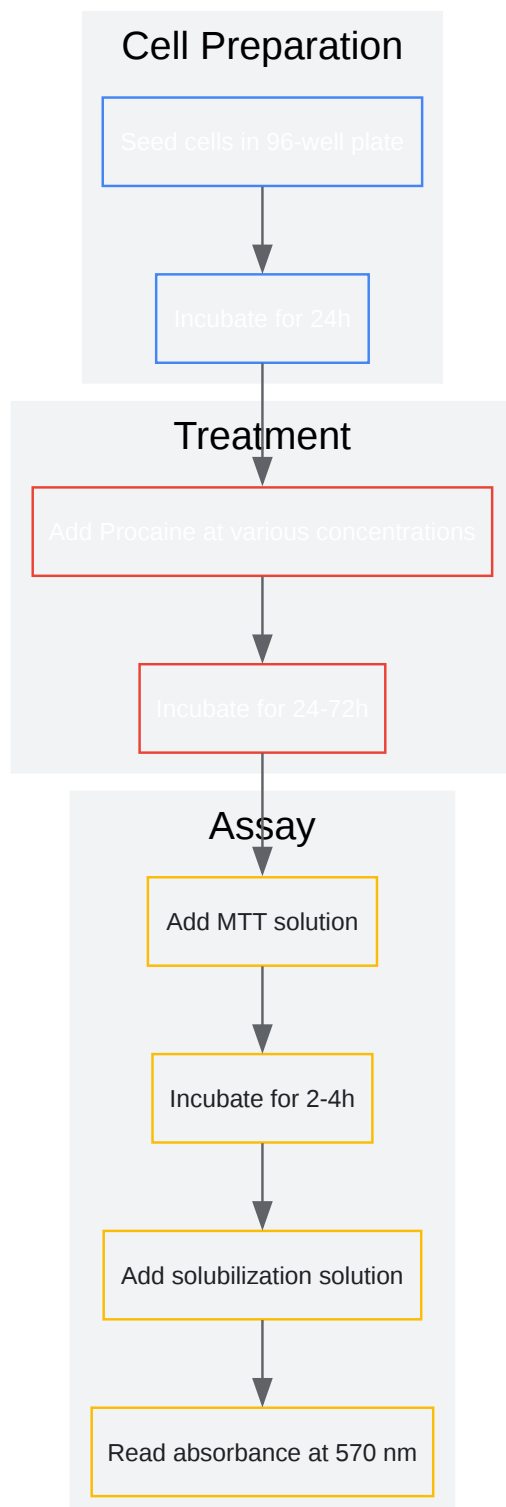
Materials:

- Cells cultured in a 96-well plate
- Procaine hydrochloride solutions of various concentrations
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of procaine and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.

MTT Assay Workflow



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Caption: Workflow for assessing cell viability using the MTT assay.

Colony Formation Assay

This assay assesses the long-term effect of procaine on the proliferative capacity of single cells.^[1]

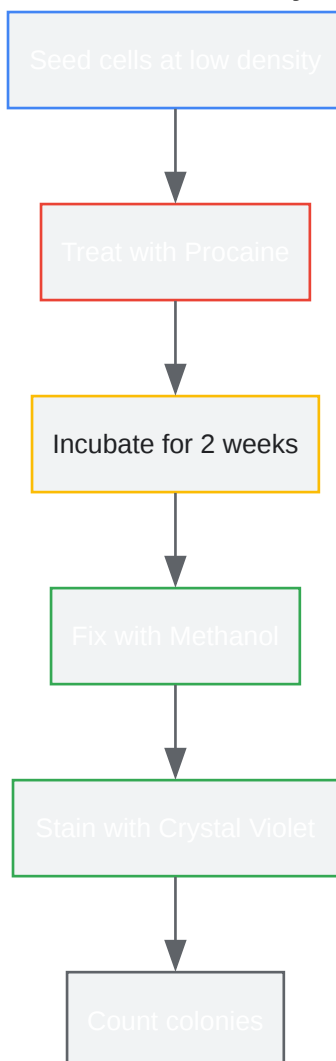
Materials:

- Complete culture medium
- Procaine hydrochloride
- 6-well cell culture plates
- Methanol (100%)
- Crystal Violet solution (0.1%)

Procedure:

- Seed cells into 6-well plates at a low density (e.g., 2×10^3 cells/well).^{[1][5]}
- Allow the cells to attach overnight.
- Treat the cells with different concentrations of procaine for 2 weeks.^{[1][5]}
- After 2 weeks, wash the colonies with PBS.
- Fix the colonies with cold 100% methanol for 15 minutes at room temperature.^{[1][5]}
- Stain the colonies with 0.1% crystal violet for 20 minutes at room temperature.^{[1][5]}
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (a colony is defined as an aggregation of at least 50 cells).^{[1][5]}

Colony Formation Assay Workflow



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Caption: Procedure for the colony formation assay.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of procaine on cell cycle distribution.

[1]

Materials:

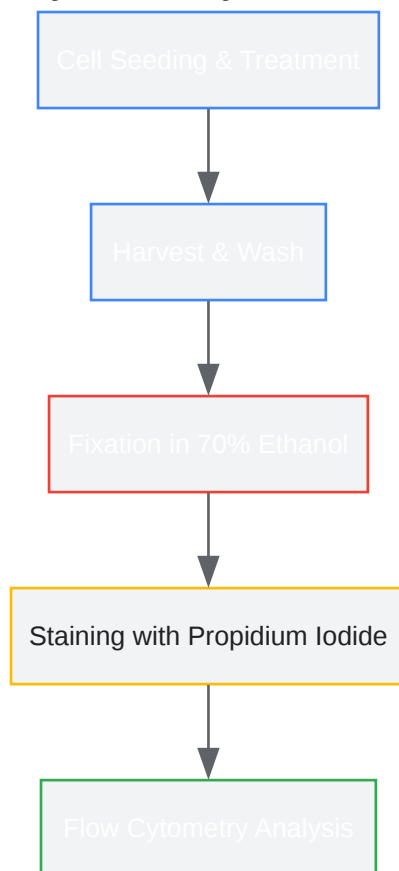
- Complete culture medium

- Procaine hydrochloride
- 6-well cell culture plates
- PBS (Phosphate-Buffered Saline)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase)
- Flow cytometer

Procedure:

- Seed cells into 6-well plates at a density of 2×10^4 cells/well and culture overnight.[1]
- Treat the cells with the desired concentrations of procaine for the specified duration.[1]
- Harvest the cells by trypsinization and wash with PBS.[1]
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]
- Incubate the fixed cells at -20°C for at least 30 minutes.[1]
- Wash the cells with PBS to remove the ethanol.[1]
- Resuspend the cell pellet in PI staining solution.[1]
- Incubate in the dark at room temperature for 30 minutes.[1]
- Analyze the cell cycle distribution using a flow cytometer.[1]

Cell Cycle Analysis Workflow



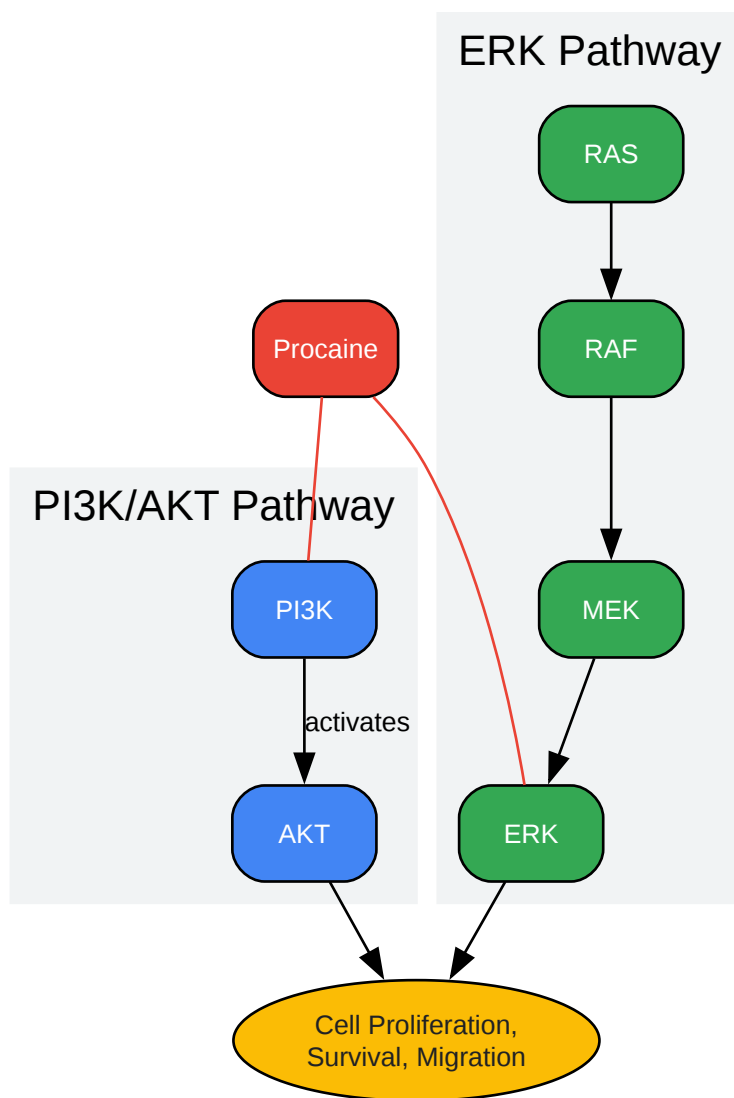
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Caption: Workflow for cell cycle analysis via flow cytometry.

Signaling Pathways

Procaine has been demonstrated to inhibit key signaling pathways involved in cell proliferation and survival.

Procaine's Impact on Signaling Pathways



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Caption: Procaine inhibits the PI3K/AKT and ERK signaling pathways.[1]

Applications in Research and Drug Development

- Cancer Research: Investigating the anticancer effects of procaine on various cancer cell lines and understanding its molecular mechanisms.
- Epigenetics: Studying the role of DNA demethylation in gene expression and cancer development.[2]

- Drug Discovery: Using procaine as a reference compound or a starting point for the development of novel anticancer agents.[1]

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References

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